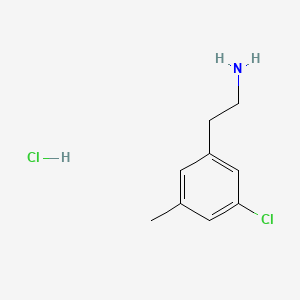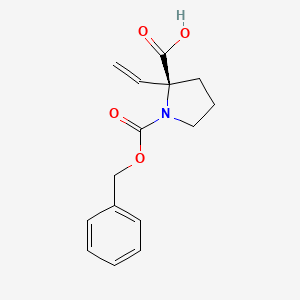
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.304 . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Métodos De Preparación
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- can be achieved through various synthetic routes. One common method involves the esterification of 1,2-Pyrrolidinedicarboxylic acid with 2-ethenyl alcohol and 1-(phenylmethyl) alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial production methods for this compound may involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. These reactors can operate at elevated temperatures and pressures, facilitating the esterification process and reducing reaction times .
Análisis De Reacciones Químicas
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions .
Comparación Con Compuestos Similares
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- can be compared with other similar compounds, such as:
1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl)1-(phenylmethyl) ester, (S)-: This compound has a similar structure but differs in the substitution pattern on the pyrrolidine ring.
1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester: This compound has different alkyl groups attached to the ester functional group, resulting in different chemical properties and reactivity.
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- lies in its specific substitution pattern and the presence of the ethenyl and phenylmethyl groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
64187-32-2 |
|---|---|
Fórmula molecular |
C15H17NO4 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
(2S)-2-ethenyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c1-2-15(13(17)18)9-6-10-16(15)14(19)20-11-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,17,18)/t15-/m1/s1 |
Clave InChI |
BPQBPQRMYRYICN-OAHLLOKOSA-N |
SMILES isomérico |
C=C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C=CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


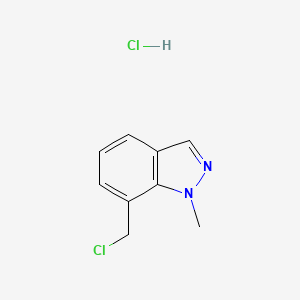

![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)
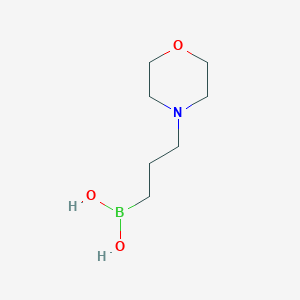
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
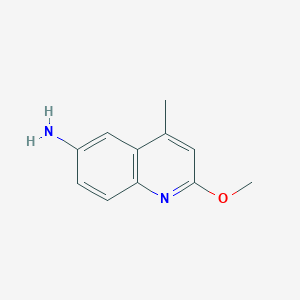

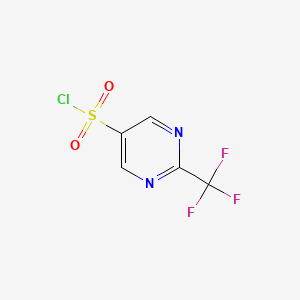
![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
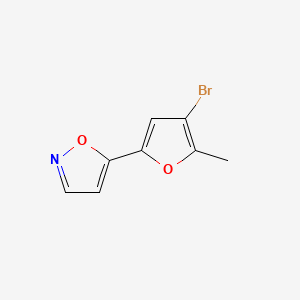
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)
![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)
